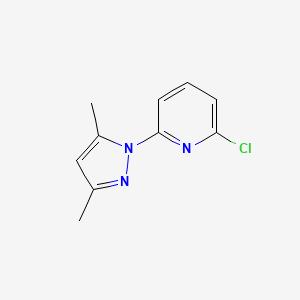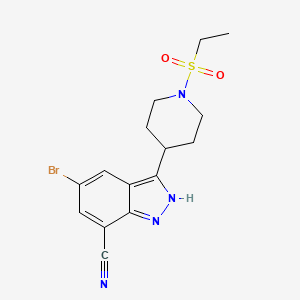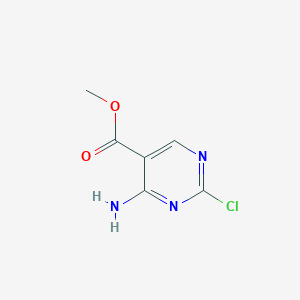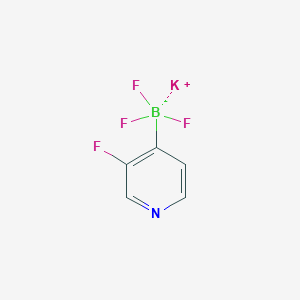
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Descripción general
Descripción
“2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1150164-94-5. It has a molecular weight of 207.66 . The IUPAC name for this compound is 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is represented by the formula C10H10ClN3 . The InChI Code for this compound is 1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” include a molecular weight of 207.66 . More detailed properties like melting point, boiling point, density, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Catalysis in Ethylene Oligomerization
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives show significant utility in catalysis, particularly in ethylene oligomerization. These compounds, when formed into metal complexes, have been active catalysts for ethylene oligomerization reactions. The catalytic activity and the product distribution of these reactions heavily depend on the co-catalyst and solvent system used, highlighting the compound's versatility in different chemical environments (Nyamato et al., 2014).
Vinyl-addition Polymerization
In the field of polymer chemistry, these pyridine derivatives have been used in the vinyl-addition polymerization of norbornene. Complexes formed with metals like iron, cobalt, and nickel, using these derivatives as ligands, have resulted in the production of high molecular weight polymers. This indicates their potential application in the synthesis of novel polymeric materials (Benade et al., 2011).
Corrosion Inhibition
Another application area is in corrosion inhibition. Pyridine-pyrazole compounds, including variants of 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, have been studied for their efficacy in inhibiting steel corrosion in hydrochloric acid solutions. These compounds exhibit good inhibition efficiency, which increases with concentration (Bouklah et al., 2005).
Molecular Structure and Coordination Chemistry
The molecular structures of these compounds, especially when coordinated with metals, have been extensively studied. X-ray crystallography has confirmed their structures, providing valuable insights into their coordination chemistry and potential applications in various fields, such as material science and molecular engineering (Lan et al., 2019).
Biological Studies
Although your requirements exclude drug use and side effects, it's worth mentioning that these compounds have also been explored in biological contexts. For example, their complexes have been studied for minimal cytotoxic activity against cell lines, indicating potential for further exploration in biomedical applications (Omondi et al., 2018).
Propiedades
IUPAC Name |
2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWMIOGUELFRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675000 | |
| Record name | 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
CAS RN |
1150164-94-5 | |
| Record name | 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1454207.png)



![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)
![5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1454215.png)






![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)